Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate
Description
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring two key functional groups: a chlorosulfonyl (-SO₂Cl) moiety and a methyl carboxylate (-COOCH₃) ester. The (1R,3S) stereochemistry defines its spatial arrangement, influencing its reactivity, physical properties, and intermolecular interactions. The cyclopentane ring introduces steric constraints that may modulate reaction pathways or crystallographic behavior. While direct evidence for its synthesis or applications is absent in the provided materials, its structural analogs and related research offer insights into its comparative properties .
Properties
IUPAC Name |
methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCXMCADYKZPW-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate typically involves the reaction of cyclopentane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting chlorosulfonyl cyclopentane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with biological molecules, such as proteins and enzymes, by forming covalent bonds with amino acid residues. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural and Physical Properties
Table 2: Stereochemical and Conformational Parameters
Key Research Findings
- Functional Group Dominance : The chlorosulfonyl group’s electrophilicity makes the target compound more reactive than carbamate or chlorophenyl analogs, favoring nucleophilic attack .
- Bicyclic vs. Monocyclic Systems: Bicyclic structures (e.g., CAS 130342-80-2) exhibit higher melting points and lower solubility due to rigid frameworks, whereas monocyclic compounds like the target may crystallize more readily .
Biological Activity
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique cyclopentane structure with a chlorosulfonyl group that may contribute to its reactivity and biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClO₄S |
| Molecular Weight | 212.66 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in various biochemical pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell walls.
Therapeutic Applications
Research indicates potential therapeutic applications for this compound in the following areas:
- Antimicrobial Agents : Exhibiting activity against certain bacterial strains, it may serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could make it beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Method : In vitro assays were conducted using varying concentrations of the compound.
- Findings : The compound demonstrated significant inhibitory effects at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
-
Inflammation Model Study :
- Objective : To evaluate anti-inflammatory effects in a murine model of acute inflammation.
- Method : Mice were administered the compound prior to inducing inflammation.
- Findings : A marked reduction in inflammatory markers was observed, indicating its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
